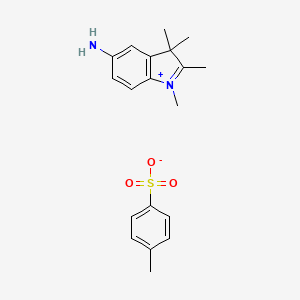

5-amino-1,2,3,3-tetramethyl-3H-indol-1-ium 4-methylbenzene-1-sulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

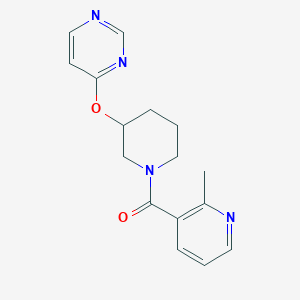

5-Amino-1,2,3,3-tetramethyl-3H-indol-1-ium 4-methylbenzene-1-sulfonate is a chemical compound with a molecular weight of 360.48 . It is used in various scientific research and has been documented in NMR, HPLC, LC-MS, UPLC, and more .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups . The compound contains an indolium group, which is a type of heterocyclic compound. The indolium group is substituted with various functional groups, including an amino group and several methyl groups .Scientific Research Applications

Multiparticulate Systems in Drug Development

Multiparticulate systems containing derivatives of indolium and sulfonate compounds, such as 5-aminosalicylic acid (5-ASA), have shown promise in treating inflammatory bowel disease (IBD). These systems offer advantages like prolonged drug presence at the action site, improved drug bioavailability, and ease of administering large doses, which are crucial in IBD treatment (T. Bautzová, M. Rabišková, & A. Lamprecht, 2011).

Advances in Sulfonamide-based Medicinal Chemistry

Sulfonamide derivatives, sharing a functional group similar to the sulfonate part of the compound , have been extensively studied for their broad bioactive spectrum. These studies have led to the development of sulfonamide-based drugs with applications in treating various diseases, including microbial infections, cancer, and neurological disorders. This research area highlights the potential pharmaceutical applications of sulfonamide and indolium derivatives in developing new drugs with high activity and low toxicity (He Shichao et al., 2016).

Indole Synthesis Methodologies

The synthesis of indole derivatives, which is relevant to the indolium part of the compound, has been a significant area of interest due to indole alkaloids' diverse biological activities. Research in this field has focused on developing new methods for indole synthesis, offering insights into creating novel compounds with potential applications in drug development and other scientific research areas (D. Taber & Pavan K. Tirunahari, 2011).

Environment-friendly Alternatives for Industrial Processes

Research into sulfamic acid, related to the sulfonate group, as an environmentally friendly alternative for industrial cleaning and corrosion inhibition, underscores the importance of developing sustainable and less harmful chemicals for industrial applications. This area of study indicates the potential environmental benefits of researching and developing novel sulfonate derivatives for various industrial uses (C. Verma & M. Quraishi, 2022).

Safety and Hazards

properties

IUPAC Name |

4-methylbenzenesulfonate;1,2,3,3-tetramethylindol-1-ium-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N2.C7H8O3S/c1-8-12(2,3)10-7-9(13)5-6-11(10)14(8)4;1-6-2-4-7(5-3-6)11(8,9)10/h5-7H,13H2,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZYWOGMXNMOJFL-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=[N+](C2=C(C1(C)C)C=C(C=C2)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[6-(Isopropylanilino)-5-nitro-4-pyrimidinyl]amino}-3-phenylpropanoic acid](/img/structure/B2577877.png)

![3-Methyl-7-[2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethyl]-8-(4-phenylpiperazin-1-yl)purine-2,6-dione](/img/no-structure.png)

![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone](/img/structure/B2577887.png)

![3-Oxabicyclo[4.1.0]heptane-7-carbaldehyde](/img/structure/B2577888.png)

![3-[(3-chloro-4-fluorophenyl)sulfonyl]-8-methoxy-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B2577890.png)

![5-Chloro-2-methoxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2577893.png)

![4-{3-[(4-Pyridin-2-ylpiperazin-1-yl)carbonyl]piperidin-1-yl}thieno[3,2-c]pyridine](/img/structure/B2577896.png)